molecular formula C20H20N2O3S B11486588 N-benzyl-7-methyl-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-9-sulfonamide

N-benzyl-7-methyl-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-9-sulfonamide

Cat. No.: B11486588
M. Wt: 368.5 g/mol
InChI Key: XBYJVVTVAPMILB-UHFFFAOYSA-N
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Description

N-benzyl-7-methyl-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-9-sulfonamide is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-7-methyl-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-9-sulfonamide typically involves multi-step organic reactions. One common method includes the condensation of a suitable quinoline derivative with a sulfonamide precursor under controlled conditions. The reaction may require catalysts such as p-toluenesulfonic acid and solvents like toluene or methanol .

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to an amine.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.

Major Products:

  • Oxidation products include ketones and carboxylic acids.
  • Reduction products include amines.
  • Substitution products vary depending on the nucleophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-benzyl-7-methyl-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-9-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This compound may also interact with DNA or proteins, leading to changes in cellular processes .

Comparison with Similar Compounds

  • N-benzyl-7-hydroxy-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide
  • 7-hydroxy-5-oxo-N-(1,3-thiazol-2-yl)-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide
  • 7-hydroxy-5-oxo-N-[3-(trifluoromethyl)phenyl]-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-6-carboxamide

Uniqueness: N-benzyl-7-methyl-5-oxo-2,3-dihydro-1H,5H-pyrido[3,2,1-ij]quinoline-9-sulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both a benzyl group and a sulfonamide group differentiates it from other similar compounds .

Properties

Molecular Formula

C20H20N2O3S

Molecular Weight

368.5 g/mol

IUPAC Name

N-benzyl-4-methyl-2-oxo-1-azatricyclo[7.3.1.05,13]trideca-3,5,7,9(13)-tetraene-7-sulfonamide

InChI

InChI=1S/C20H20N2O3S/c1-14-10-19(23)22-9-5-8-16-11-17(12-18(14)20(16)22)26(24,25)21-13-15-6-3-2-4-7-15/h2-4,6-7,10-12,21H,5,8-9,13H2,1H3

InChI Key

XBYJVVTVAPMILB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)N2CCCC3=C2C1=CC(=C3)S(=O)(=O)NCC4=CC=CC=C4

Origin of Product

United States

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